molecular formula C16H13IN2O5S B3137105 4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid CAS No. 433316-83-7

4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

Cat. No.: B3137105
CAS No.: 433316-83-7
M. Wt: 472.3 g/mol
InChI Key: PULBWEGDXPAKFU-UHFFFAOYSA-N
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Description

This compound features a 4-oxobut-2-enoic acid backbone conjugated to a sulfamoyl-linked 4-iodophenylaniline group.

Properties

IUPAC Name

4-[4-[(4-iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULBWEGDXPAKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid typically involves multiple steps, starting with the iodination of aniline derivatives. The iodinated aniline is then subjected to sulfonation to introduce the sulfamoyl group. The final step involves the coupling of the sulfonated iodinated aniline with a butenoic acid derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, inhibiting enzyme activity. The iodophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to derivatives with modifications in the aryl group, sulfamoyl substituents, or the oxobut-2-enoic acid moiety. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid () 2-hydroxybenzoyl instead of sulfamoyl ~327.3 Higher tyrosinase binding affinity (-7.5 kcal/mol)
4-((4-((4-Bromobenzyl)selanyl)phenyl)amino)-4-oxobut-2-enoic acid () Bromobenzyl selanyl group ~439.2 Selenium incorporation; synthetic yield 94%
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid () Methyl group on aniline ~207.2 Low water solubility; optimized titration (94.23% purity)
4-(3-Chloro-4-methylanilino)-4-oxobut-2-enoic acid () Chloro and methyl groups on aniline ~239.7 Enhanced lipophilicity (logP = 2.92)
(E)-4-{4-[(Methylanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid () Methyl-phenyl sulfamoyl group ~404.4 Industrial/pharma-grade synthesis

Physicochemical Properties

  • Solubility: The iodophenyl-sulfamoyl compound is likely less soluble in water than methylanilino derivatives due to its bulkier, more hydrophobic substituents. For example, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is water-insoluble but dissolves in organic solvents like acetone ().
  • Acidity: The dissociation constant (pKa) of methylanilino derivatives is ~2.81 (), suggesting stronger acidity than kojic acid (pKa ~7.2), which may influence binding to metal-dependent enzymes like tyrosinase.

Analytical Characterization

  • Titration: Non-aqueous potentiometric titration with isopropyl alcohol/acetone (4:3) optimizes accuracy for methylanilino derivatives (detection limit = 0.002 mol/dm³) ().
  • Spectroscopy : IR and NMR confirm carbonyl and sulfamoyl groups in analogues (). LCMS and GCMS are standard for purity analysis ().

Key Research Findings

  • Structural-Activity Relationship (SAR) : The sulfamoyl group enhances hydrogen-bonding capacity, while iodine contributes to steric effects and halogen bonding. Methyl or chloro substituents on the aniline ring increase lipophilicity, improving membrane permeability but reducing solubility ().
  • Synthetic Efficiency : Reactions with maleic anhydride consistently yield >90% purity for analogues, though solvent optimization is critical ().
  • Industrial Relevance : The parent compound and its derivatives are marketed as pharmaceutical intermediates (), highlighting their commercial viability.

Biological Activity

4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes an iodo-substituted phenyl group, a sulfamoyl group, and an anilino moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H13IN2O5S
  • Molecular Weight : Approximately 472.3 g/mol
  • CAS Number : 433316-83-7

The presence of iodine in the structure suggests unique reactivity patterns, which can enhance its biological activity compared to non-halogenated analogs. Sulfonamides are widely recognized for their antibacterial properties, indicating that this compound may exhibit similar effects or serve as a lead compound for further modifications aimed at enhancing efficacy.

Synthesis

The synthesis of 4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid typically involves several steps, including:

  • Reaction of 4-iodoaniline with appropriate reagents to form the sulfamoyl group.
  • Formation of the enolic functionality through additional chemical transformations.
  • Purification using techniques like thin-layer chromatography (TLC) and characterization via nuclear magnetic resonance (NMR) spectroscopy.

Antibacterial Properties

Sulfonamides have historically been used as antibiotics; thus, this compound's potential antibacterial activity is of significant interest. Preliminary studies indicate that compounds with similar structures often inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

In Vitro Studies

In vitro assays are essential for elucidating the specific biological targets and mechanisms of action for this compound. Quantitative structure–activity relationship (QSAR) models could be employed to predict its activity based on structural features.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally similar to 4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound A32 µg/mLE. coli
Compound B16 µg/mLS. aureus
Target Compound 8 µg/mL P. aeruginosa

Study 2: Structure-Activity Relationship (SAR)

Research on SAR highlighted that modifications to the iodo-substituted phenyl group could enhance antibacterial potency. The presence of the sulfamoyl group was crucial for maintaining activity, while variations in the anilino moiety affected selectivity against different bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Reactant of Route 2
4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

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